molecular formula C21H21FN2O3S B8513431 1-[5-(4-Fluoro-naphthalene-1-sulfonyl)2-methoxyphenyl] piperazine CAS No. 497957-11-6

1-[5-(4-Fluoro-naphthalene-1-sulfonyl)2-methoxyphenyl] piperazine

Cat. No. B8513431
M. Wt: 400.5 g/mol
InChI Key: XRFQFMYJCBHQTD-UHFFFAOYSA-N
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Description

1-[5-(4-Fluoro-naphthalene-1-sulfonyl)2-methoxyphenyl] piperazine is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(4-Fluoro-naphthalene-1-sulfonyl)2-methoxyphenyl] piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(4-Fluoro-naphthalene-1-sulfonyl)2-methoxyphenyl] piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

497957-11-6

Product Name

1-[5-(4-Fluoro-naphthalene-1-sulfonyl)2-methoxyphenyl] piperazine

Molecular Formula

C21H21FN2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[5-(4-fluoronaphthalen-1-yl)sulfonyl-2-methoxyphenyl]piperazine

InChI

InChI=1S/C21H21FN2O3S/c1-27-20-8-6-15(14-19(20)24-12-10-23-11-13-24)28(25,26)21-9-7-18(22)16-4-2-3-5-17(16)21/h2-9,14,23H,10-13H2,1H3

InChI Key

XRFQFMYJCBHQTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)F)N4CCNCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-3-[4-(2,2,2-trifluoro-acetyl)piperazin-1-yl]bezenesulfonyl chloride (0.19 g; 0.5 mmol), prepared as in Example 1 Step 2, in THF (0.5 mL) at ambient temperature under argon atmosphere was added dropwise a solution of 4-fluoro-1-naphthylmagnesium bromide in THF (0.25 M, 4 mL; 1 mmol). After stirring at this temperature for 1 h a saturated solution of ammonium chloride was added and the mixture was extracted into ethyl acetate (20 mL). The organic phase was dried (Na2SO4) and concentrated in vacuo .The residue was dissolved in dioxane (2 mL) and a solution of 6N NaOH (0.5 mL) was added. After stirring at ambient temperature for 1 h water was added (10 ml) and the mixture was extracted into ethyl acetate (20 ml). The organic phase was extracted into 2N aqueous HCl. The aqueous layer was adjusted with 6N NaOH solution to pH 14 and extracted with ethyl acetate. The organic phase was dried (Na2SO4) and concentrated in vacuo to give the 1-[5-(4-fluoro-naphthalene-1-sulfonyl)2-methoxyphenyl]piperazine (401) as a white solid (0.060 g; 30%). The hydrochloride salt was prepared from ethanol-hydrogen chloride, m. p. 155.0-159.0° C.
Name
4-methoxy-3-[4-(2,2,2-trifluoro-acetyl)piperazin-1-yl]bezenesulfonyl chloride
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

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